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Introduction
The MET proto-oncogene, encoding the receptor tyrosine kinase c-MET, and its ligand,

hepatocyte growth factor (HGF), are critical regulators of cell proliferation, survival, motility, and

invasion.[1] Dysregulation of the HGF/c-MET signaling pathway through gene amplification,

exon 14 skipping mutations (METex14), fusions, or protein overexpression is a known

oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC),

gastric cancer, and colorectal cancer.[2][3][4] The aberrant activation of this pathway

contributes to tumor growth, angiogenesis, and metastasis, making it a compelling target for

therapeutic intervention.[5][6]

Elzovantinib (formerly TPX-0022) is an orally bioavailable, macrocyclic, multi-targeted tyrosine

kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and Colony Stimulating

Factor 1 Receptor (CSF1R).[7][8] This technical guide provides a comprehensive overview of

Elzovantinib, summarizing its mechanism of action, preclinical data, and clinical trial results,

with a focus on its role in treating patients with MET-driven cancers.

Mechanism of Action
Elzovantinib is a Type I TKI that binds to the ATP pocket of its target kinases.[9][10] Its multi-

targeted profile is designed to provide a more durable response compared to inhibiting MET

alone.[9]
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MET Inhibition: Directly targets the oncogenic driver, inhibiting downstream signaling

pathways responsible for cell proliferation and survival.[7]

SRC Inhibition: Targets a key downstream effector of MET signaling, potentially overcoming

resistance mechanisms.[9]

CSF1R Inhibition: Modulates the tumor microenvironment by targeting tumor-associated

macrophages (TAMs), which play a role in immune suppression and tumor progression.[7][9]

The co-crystal structure of Elzovantinib with c-MET and c-Src has been determined, revealing

that it binds in a low-energy conformation stabilized by both hydrophobic interactions and

hydrogen bonds.[10]

Biochemical Potency
Elzovantinib demonstrates potent enzymatic inhibition of its target kinases in cell-free assays.

Target Kinase IC50 (nM)

MET 0.14

SRC 0.12

CSF1R (c-FMS) 0.71 - 0.76

Data sourced from MedChemExpress and

Selleck Chemicals.[11][12]

Preclinical Evaluation
Preclinical studies have demonstrated Elzovantinib's ability to inhibit MET signaling and

suppress tumor growth in both in vitro and in vivo models.

In Vitro Studies
In cancer cell lines with MET alterations, Elzovantinib effectively suppressed MET

autophosphorylation and the phosphorylation of downstream signaling proteins, including

STAT3, ERK, and AKT, with IC50 values in the low nanomolar range (approximately 1-3 nM).

[12] Furthermore, in a Ba/F3 cell model engineered to express an ETV6-CSF1R fusion,
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Elzovantinib inhibited CSF1R autophosphorylation (IC50 <3 nM) and cell growth (IC50 = 14

nM).[11]

In Vivo Studies
Elzovantinib has shown significant anti-tumor activity in mouse xenograft models.

NSCLC Patient-Derived Xenograft (PDX): In a PDX model of NSCLC (LU2503), oral

administration of Elzovantinib at 15 mg/kg twice daily resulted in 85% tumor regression.[12]

Ba/F3 ETV6-CSF1R Xenograft: In mice bearing tumors from Ba/F3 cells with the ETV6-

CSF1R fusion, Elzovantinib inhibited tumor growth by 44% at 5 mg/kg twice daily and 67%

at 15 mg/kg twice daily.[12]
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Preclinical Evaluation Workflow
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A typical preclinical evaluation workflow for a targeted therapy.

Clinical Development: The SHIELD-1 Trial
Elzovantinib is being evaluated in the Phase 1/2 SHIELD-1 clinical trial (NCT03993873) for

patients with advanced solid tumors harboring genetic alterations in MET.[9][13] The Phase 1
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portion utilized a 3+3 dose-escalation design to determine safety, tolerability, and the

recommended Phase 2 dose (RP2D).[14]

SHIELD-1 Trial Design (Phase 1)

Enroll Patients:
Advanced Solid Tumors

with MET Alterations

Dose Escalation (3+3 Design)
7 Dose Levels Tested

Evaluate:
- Safety & Tolerability
- Pharmacokinetics
- Preliminary Activity

Determine RP2D
(Recommended Phase 2 Dose)

Phase 2 Expansion Cohorts
(e.g., NSCLC, Gastric)

Click to download full resolution via product page

Simplified workflow of the SHIELD-1 Phase 1 trial.

Clinical Efficacy (Interim Data)
Preliminary data from the SHIELD-1 trial, presented as of May 13, 2021, showed promising

anti-tumor activity, particularly in MET TKI-naïve patients.[15]

Patient Cohort
(MET TKI-Naïve)

N

Confirmed
Objective
Response Rate
(cORR)

95% Confidence
Interval (CI)

NSCLC with MET

alterations
11 36% 11-69%

Gastric/GEJ Cancer

with MET alterations
9 33% 7-70%

Data sourced from the

2021 AACR-NCI-

EORTC Conference

presentation.[15]
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Duration of Response (DOR): In the MET TKI-naïve NSCLC cohort, the DOR ranged from

1.8+ to 15+ months. One patient with a METex14 skipping mutation remained in response for

over 15 months.[15]

TKI-Pretreated Patients: In a heavily pretreated cohort of 13 NSCLC patients who had prior

MET TKI therapy, 7 achieved stable disease, for a clinical benefit rate of 54%.[15]

Other Solid Tumors: A confirmed response was observed in a patient with MET-amplified

colorectal cancer.[15]

Safety and Tolerability
Elzovantinib was generally well-tolerated. The most common treatment-emergent adverse

events (TEAEs) reported in the Phase 1 study are summarized below.

Adverse Event All Grades (%) Grade 1-2 (%)

Dizziness 65% 94% of cases

Lipase Increase 33% N/A

Anemia 29% N/A

Constipation 29% N/A

Fatigue 29% N/A

Data based on 52 enrolled

patients as of May 13, 2021.

[14][15]

Two dose-limiting toxicities (Grade 3 vertigo and Grade 2 dizziness) were reported at the

highest tested dose of 120 mg once daily (QD).[14][15] Notably, no high-grade edema, a

common side effect of other MET inhibitors, was reported.[9]

Pharmacokinetics
Pharmacokinetic analysis showed that Elzovantinib's systemic exposure increased in a dose-

dependent manner. It has a terminal half-life of 13-17 hours, and steady-state trough
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concentrations were consistently above the IC95 for MET phosphorylation inhibition across all

dose cohorts.[14]

MET Signaling and Elzovantinib's Therapeutic
Rationale
The HGF/c-MET pathway activates several downstream cascades critical for cancer cell

function. Elzovantinib's multi-targeted approach aims to block these signals at multiple nodes.
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Elzovantinib's inhibition of MET, SRC, and CSF1R signaling.
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Experimental Protocols
The following sections describe generalized methodologies representative of those used in the

preclinical evaluation of Elzovantinib.

Enzymatic Kinase Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Elzovantinib
against purified target kinases.

Procedure:

Recombinant human MET, SRC, and CSF1R kinase domains are incubated in a kinase

buffer system.

A specific peptide substrate and ATP (often radiolabeled ³³P-ATP) are added to the

reaction mixture.

The reaction is initiated in the presence of serial dilutions of Elzovantinib or a DMSO

vehicle control.

After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.

The amount of phosphorylated substrate is quantified, typically via scintillation counting or

fluorescence-based methods.

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using

non-linear regression analysis.

Cell-Based Phosphorylation Assay
Objective: To measure the inhibition of target kinase autophosphorylation and downstream

signaling in whole cells.

Procedure:

MET-dependent cancer cell lines (e.g., SNU-5, MKN-45) are cultured to sub-confluency.

Cells are serum-starved for several hours to reduce basal signaling.
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Cells are pre-treated with various concentrations of Elzovantinib or DMSO vehicle for a

defined period (e.g., 2 hours).

Signaling is stimulated by adding HGF to the media for a short duration (e.g., 15 minutes).

Cells are immediately lysed in a buffer containing protease and phosphatase inhibitors.

Protein concentrations are determined using a BCA or Bradford assay.

Equal amounts of protein lysate are resolved by SDS-PAGE, transferred to a PVDF

membrane, and analyzed by Western blot using antibodies specific for phosphorylated

and total MET, AKT, ERK, and STAT3.

Band intensities are quantified using densitometry to determine the IC50 for inhibition of

phosphorylation.

In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Elzovantinib in a living organism.

Procedure:

Female immunodeficient mice (e.g., SCID/Beige or Athymic Nude) are inoculated

subcutaneously with a suspension of cancer cells (e.g., 5-10 million cells) or implanted

with fragments from a patient-derived tumor.

Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

Mice are randomized into treatment and vehicle control groups.

Elzovantinib is formulated for oral gavage and administered at specified doses and

schedules (e.g., 15 mg/kg, twice daily). The control group receives the vehicle solution.

Tumor volume (calculated using the formula: (Length x Width²)/2) and body weight are

measured 2-3 times per week.

At the end of the study, tumor growth inhibition is calculated. Tumors may also be

harvested for pharmacodynamic analysis (e.g., Western blot) to confirm target inhibition in
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vivo.

Conclusion and Future Directions
Elzovantinib is a potent, multi-targeted inhibitor of MET, SRC, and CSF1R with a promising

safety and efficacy profile in patients with MET-driven solid tumors. Preliminary clinical data

demonstrate meaningful and durable responses in MET TKI-naïve patients and disease control

in those who have been pre-treated with other MET inhibitors. The inhibition of SRC and

CSF1R in addition to MET provides a strong rationale for potentially improved durability and the

ability to overcome resistance.

Future research will focus on the results from the Phase 2 expansion cohorts of the SHIELD-1

trial to confirm the efficacy in specific MET-altered populations. Additionally, combination

strategies are being explored. The SHIELD-2 trial will investigate Elzovantinib in combination

with the EGFR inhibitor aumolertinib for patients with EGFR-mutant, MET-amplified NSCLC

who have progressed on osimertinib.[16] These studies will further clarify the role of

Elzovantinib in the evolving landscape of targeted therapies for MET-driven cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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